molecular formula C8H14N4O B135724 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide CAS No. 247583-78-4

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

Cat. No. B135724
CAS RN: 247583-78-4
M. Wt: 182.22 g/mol
InChI Key: JTJPGTZETAVXAY-UHFFFAOYSA-N
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Description

The compound of interest, 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, is a derivative of the pyrazole class, which is known for its diverse chemical reactivity and potential pharmacological applications. Pyrazole derivatives are often used as building blocks for the synthesis of various heterocyclic compounds, and they have been studied for their potential as ligands for G-Protein coupled receptors (GPCRs) such as the cannabinoid subtype 1 (CB-1) receptor .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with acid chloride and diamines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to yield 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde has been used to prepare specific pyrazole carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectra. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons in the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions to yield various products. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles can produce pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes yields Schiff bases . These reactions demonstrate the versatility of pyrazole carboxamides in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. The presence of amino, carboxamide, and aryl groups can affect the solubility, melting point, and reactivity of these compounds. The utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis highlights the importance of these properties in the design of pharmacologically active compounds . Additionally, the solid-phase synthesis of 1,5-diarylpyrazole-4-carboxamides showcases the practical applications of these properties in the discovery of new GPCR ligands .

Scientific Research Applications

Synthesis and Characterization

  • Modified Synthesis Techniques : 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide has been used in modified, efficient synthesis methods for various substituted pyrazolopyrimidinones, demonstrating its versatility as a starting compound in heterocyclic chemistry (Khan et al., 2005).

  • Synthesis of Derivatives : This compound has facilitated the synthesis of various derivatives, including pyrazolo[1,5-a]pyrimidine derivatives, highlighting its role in expanding the range of synthesized heterocyclic compounds (Hassan, Hafez, & Osman, 2014).

  • Structural Elucidation and Antitumor Activities : The compound has been instrumental in the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases, contributing to the understanding of structure-activity relationships in antitumor activities (Hafez et al., 2013).

  • Facilitating Microwave Assisted Synthesis : Its use in microwave-assisted strategies for synthesizing pyrazolo[4,3-d]pyrimidin-7(6H)-ones showcases its efficiency in modern synthetic methodologies (Reddy et al., 2014).

  • Crystal Structure Analysis : The compound's involvement in crystal structure studies, like the synthesis and analysis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, underscores its utility in understanding molecular interactions (Rambabu et al., 2011).

Biological and Pharmacological Applications

  • Antitumor and Cytotoxicity Screening : This compound is key in synthesizing derivatives with in vitro cytotoxic activity against cancer cells, contributing significantly to anticancer drug discovery (Hassan, Hafez, & Osman, 2014); (Hafez et al., 2013).

  • Antimicrobial Effectiveness : Studies have indicated the potential of compounds synthesized from 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide in exhibiting antibacterial activity, enhancing the scope of antimicrobial research (Murlykina et al., 2017).

  • Viral Inactivation : Derivatives of this compound have shown promising results in inactivating tobacco mosaic virus, suggesting potential applications in antiviral research (Zhang et al., 2012).

  • mTOR Inhibition in Cancer Treatment : Research has indicated its derivatives' role in inhibiting mTOR, a critical pathway in cancer, showcasing its importance in developing targeted cancer therapies (Reddy et al., 2014).

Mechanism of Action

Target of Action

It is noted as a key intermediate in the synthesis of sildenafil , which primarily targets phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis.

Safety and Hazards

The compound has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-amino-1-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJPGTZETAVXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399711
Record name 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

CAS RN

247583-78-4
Record name 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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